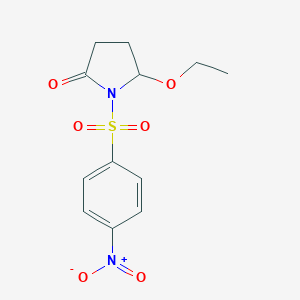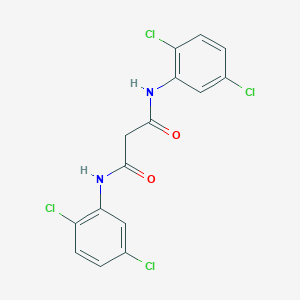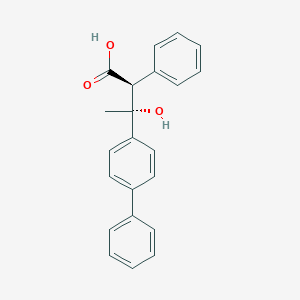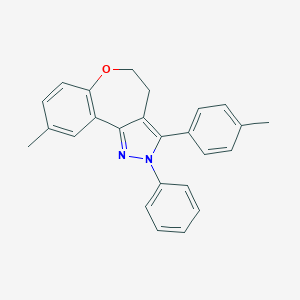
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxepinopyrazole class of compounds and has been studied extensively for its ability to interact with various biological targets.
作用机制
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is not fully understood. However, it is believed that this compound interacts with various biological targets through a process known as allosteric modulation. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the active site, resulting in a change in the protein's conformation and activity.
生化和生理效应
The biochemical and physiological effects of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- have been studied extensively. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses.
实验室实验的优点和局限性
The advantages of using 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- in lab experiments include its ability to interact with various biological targets and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-. Some of these directions include the development of more efficient synthesis methods, the identification of additional biological targets, and the optimization of its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Conclusion
In conclusion, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to interact with various biological targets and has potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. While further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential, the study of this compound holds promise for the development of new treatments for various diseases.
合成方法
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is achieved through a multi-step process. The first step involves the synthesis of 4-methylphenyl-2-nitrobenzene, which is then reduced to 4-methylphenyl-2-aminobenzene. The second step involves the reaction of 4-methylphenyl-2-aminobenzene with 3-phenyl-2-propen-1-ol to form the intermediate compound, which is then cyclized to form the final product.
科学研究应用
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- has been studied extensively for its potential therapeutic applications. This compound has been shown to interact with several biological targets, including enzymes, receptors, and ion channels. Some of the potential therapeutic applications of this compound include its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
属性
CAS 编号 |
124392-75-2 |
|---|---|
产品名称 |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- |
分子式 |
C25H22N2O |
分子量 |
366.5 g/mol |
IUPAC 名称 |
9-methyl-3-(4-methylphenyl)-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C25H22N2O/c1-17-8-11-19(12-9-17)25-21-14-15-28-23-13-10-18(2)16-22(23)24(21)26-27(25)20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
InChI 键 |
WFRNUOVWNCRHCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
其他 CAS 编号 |
124392-75-2 |
同义词 |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphen yl)-2-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



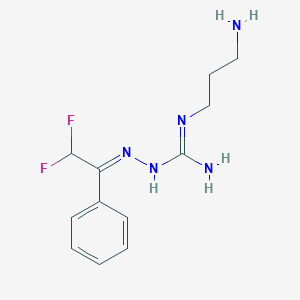
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
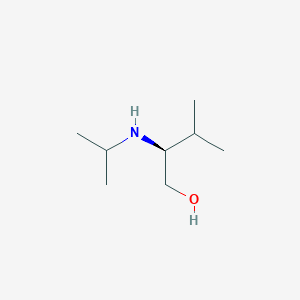
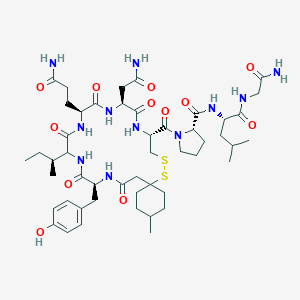
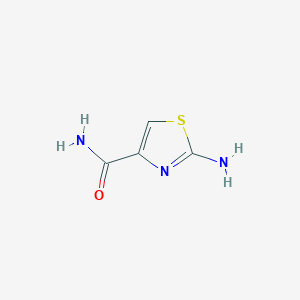
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
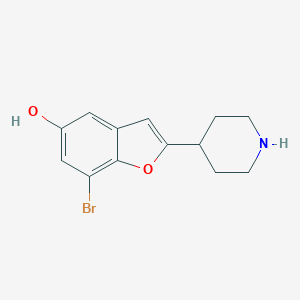
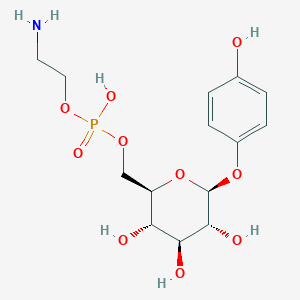
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)

